2,3-Dimethoxyquinoxaline
Overview
Description
2,3-Dimethoxyquinoxaline is a chemical compound with the molecular formula C10H10N2O2 . It has an average mass of 190.199 Da and a mono-isotopic mass of 190.074234 Da .
Synthesis Analysis
The synthesis of 2,3-Dimethoxyquinoxaline derivatives involves using methyl-2,3-diamino benzoate as the starting material . The synthetic protocol of novel 2,3-dimethoxyquinoxaline-5-carboxamide derivatives was achieved in five steps from commercially available 2,3-diamino benzoate .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxyquinoxaline consists of a quinoxaline core with two methoxy groups attached at the 2nd and 3rd positions . The compound has 4 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
2,3-Dimethoxyquinoxaline has a density of 1.2±0.1 g/cm3, a boiling point of 263.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.1±3.0 kJ/mol and a flash point of 96.4±16.2 °C . The compound has a molar refractivity of 53.6±0.3 cm3 and a molar volume of 158.0±3.0 cm3 .Scientific Research Applications
Antibacterial Activity
- Scientific Field : Bioorganic Chemistry .
- Application Summary : 2,3-Dimethoxyquinoxaline has been used in the synthesis of novel 2,3-dihydroxyquinoxaline-5-carboxamide derivatives, which have shown promising antibacterial activity .
- Methods of Application : The 2,3-dimethoxyquinoxaline-5-carboxamide derivatives were synthesized in five stages using commercially available 2,3-diamino benzoate as the starting material . The synthesized compounds were then tested against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes .
- Results : The derivatives demonstrated good inhibition for antibacterial activity, while the rest compounds shown equipotent to moderate action . The electronegative group on the quinoxaline moiety boosts the antibacterial properties of the produced compounds .
Gastroprotective Effect
- Scientific Field : Pharmacology .
- Application Summary : 2,3-Dimethylquinoxaline (DMQ) has shown promising gastroprotective effects against indomethacin-induced gastric ulcers .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : DMQ demonstrated promising gastroprotective effects as evidenced by alterations in histopathological data and upregulation of gene expression .
Anti-Cancer & Anti-Proliferative Activity
- Scientific Field : Oncology .
- Application Summary : Quinoxaline derivatives, including 2,3-Dimethoxyquinoxaline, have been studied for their anti-cancer and anti-proliferative activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of these studies were not specified in the source .
Anti-Microbial Activity
- Scientific Field : Microbiology .
- Application Summary : Compounds derived from 2,3-Dimethoxyquinoxaline, such as 2,3-di(thio-4-chlorophenyl)quinoxaline and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine, have shown significant anti-microbial activity .
- Methods of Application : These compounds were tested against a Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .
- Results : The compounds showed high inhibition activity on E. coli .
Anti-Convulsant Activity
- Scientific Field : Neuropharmacology .
- Application Summary : Quinoxaline derivatives, including 2,3-Dimethoxyquinoxaline, have been studied for their potential anti-convulsant activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of these studies were not specified in the source .
Anti-Tuberculosis Activity
- Scientific Field : Microbiology .
- Application Summary : Compounds derived from 2,3-Dimethoxyquinoxaline have shown significant anti-tuberculosis activity .
- Methods of Application : These compounds were tested against Mycobacterium tuberculosis .
- Results : The compounds showed high inhibition activity on Mycobacterium tuberculosis .
properties
IUPAC Name |
2,3-dimethoxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAYFGFTLBTRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284710 | |
Record name | 2,3-Dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxyquinoxaline | |
CAS RN |
6333-43-3 | |
Record name | 6333-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethoxyquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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